N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 255063-98-0
VCID: VC18416679
InChI: InChI=1S/C15H17ClN4O/c16-10-5-11(14-12(6-10)17-8-18-14)15(21)19-13-7-20-3-1-9(13)2-4-20/h5-6,8-9,13H,1-4,7H2,(H,17,18)(H,19,21)/t13-/m1/s1
SMILES:
Molecular Formula: C15H17ClN4O
Molecular Weight: 304.77 g/mol

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide

CAS No.: 255063-98-0

Cat. No.: VC18416679

Molecular Formula: C15H17ClN4O

Molecular Weight: 304.77 g/mol

* For research use only. Not for human or veterinary use.

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide - 255063-98-0

Specification

CAS No. 255063-98-0
Molecular Formula C15H17ClN4O
Molecular Weight 304.77 g/mol
IUPAC Name N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide
Standard InChI InChI=1S/C15H17ClN4O/c16-10-5-11(14-12(6-10)17-8-18-14)15(21)19-13-7-20-3-1-9(13)2-4-20/h5-6,8-9,13H,1-4,7H2,(H,17,18)(H,19,21)/t13-/m1/s1
Standard InChI Key ZSVQUSFCJUITKQ-CYBMUJFWSA-N
Isomeric SMILES C1CN2CCC1[C@@H](C2)NC(=O)C3=C4C(=CC(=C3)Cl)NC=N4
Canonical SMILES C1CN2CCC1C(C2)NC(=O)C3=C4C(=CC(=C3)Cl)NC=N4

Introduction

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide is a complex organic compound that belongs to the class of benzimidazoles. It is characterized by its unique structure, which includes a benzimidazole ring linked to an azabicyclo[2.2.2]octane moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Molecular Formula and Weight

  • Molecular Formula: C15H17ClN4O

  • Molecular Weight: Approximately 308 g/mol (though specific values may vary slightly based on the source, the PubChem entry for a similar compound suggests a weight around this range) .

Synthesis and Preparation

The synthesis of N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide typically involves the reaction of a benzimidazole precursor with an azabicyclo[2.2.2]octane derivative. The specific conditions and reagents used can vary depending on the desired yield and purity.

Biological Activity and Potential Applications

Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. While specific data on N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide is limited, compounds with similar structures have shown promise in these areas.

Table: Comparative Data of Related Benzimidazole Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamideC15H17ClN4OApproximately 308 g/molPotential antimicrobial/anticancer
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamideC15H16ClN5O3349.77 g/molAntimicrobial properties likely
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamideC18H23ClN4O346.9 g/molPotential pharmacological applications

Notes on the Table:

  • The molecular weights and formulas are based on available data for similar compounds.

  • Biological activities are speculative based on the class of compounds.

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